1-(2-Fluorobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine
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Overview
Description
1-(2-Fluorobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine typically involves multi-step organic reactions. One possible route could be:
Nucleophilic Substitution: Starting with piperazine, a nucleophilic substitution reaction with 2-fluorobenzenesulfonyl chloride can be performed to introduce the sulfonyl group.
Acylation: The resulting intermediate can then undergo acylation with furan-2-carbonyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different oxygenated derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine would depend on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine: Similar structure but with a chlorine atom instead of fluorine.
1-(2-Fluorobenzenesulfonyl)-4-(thiophene-2-carbonyl)piperazine: Similar structure but with a thiophene ring instead of furan.
Uniqueness
1-(2-Fluorobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine is unique due to the combination of fluorine, sulfonyl, and furan groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c16-12-4-1-2-6-14(12)23(20,21)18-9-7-17(8-10-18)15(19)13-5-3-11-22-13/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBUXMZAXWPNRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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